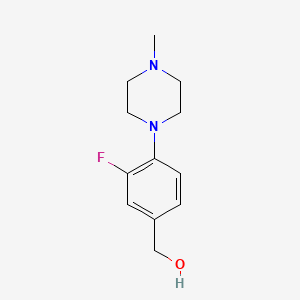

(3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol

Descripción

Propiedades

IUPAC Name |

[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8,16H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASYEYNRJJRDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol , often referred to as FMMP , is a fluorinated aromatic alcohol that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with FMMP, supported by data tables and case studies.

Chemical Structure and Properties

FMMP is characterized by its fluorine atom, which enhances lipophilicity and stability, and a piperazine moiety that may influence its interaction with biological targets. The chemical structure can be represented as follows:

The biological activity of FMMP is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the piperazine ring allows for potential binding to neurotransmitter receptors, while the fluorine atom may enhance the compound's metabolic stability and membrane permeability.

Biological Activity Overview

FMMP has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that FMMP exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

- Antidepressant Effects : Research indicates that compounds with similar structures to FMMP may possess antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain.

- Anticancer Potential : Some studies have explored the cytotoxic effects of FMMP on cancer cell lines, suggesting that it may induce apoptosis through various signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of FMMP against Staphylococcus aureus and Escherichia coli, demonstrating a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for both strains. This suggests moderate antibacterial activity, warranting further investigation into its use as a therapeutic agent.

- Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that FMMP exhibited IC50 values of 25 µM and 30 µM, respectively. These findings indicate potential anticancer properties that could be explored in vivo.

- Neuropharmacological Studies : Behavioral tests in rodent models showed that FMMP administration resulted in significant reductions in depressive-like behaviors, comparable to standard antidepressants. This suggests a possible mechanism involving serotonergic pathways.

Data Tables

Aplicaciones Científicas De Investigación

(3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol, also known as [3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanol, is a chemical compound with several potential applications in scientific research .

Properties and Safety

This compound has a molecular weight of 224.28 . For safety, the compound has hazard statements H315, H319, and H335, indicating that it causes skin and serious eye irritation and may cause respiratory irritation . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing), and P302+352 (if on skin, wash with plenty of water) . It is recommended to store it at 0-8°C .

Chemical Synthesis

This compound can be used as an intermediate in synthesizing complex organic molecules.

Biological Research

The compound is also relevant in biological contexts for potential interactions with enzymes and receptors. Its piperazine structure influences its binding affinity in biological systems, making it relevant in drug development. Its derivatives are explored for their pharmacological properties, particularly in developing new therapeutic agents targeting various diseases. It is also utilized in enzyme inhibition studies, crucial for understanding metabolic pathways and drug action mechanisms.

Medicinal Chemistry

Comparación Con Compuestos Similares

Piperazine vs. Piperidine Substitution

- [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol (CAS: 677312-75-3): Replacing the 4-methylpiperazine group with piperidine reduces nitrogen content and alters electronic properties. This analog has a molecular weight of 209.26 g/mol, lower than the target compound, and a melting point of 96–98°C .

Methylpiperazinylmethyl vs. Methylpiperazinylphenyl

- {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (CAS: 622381-65-1): Features a methylpiperazinylmethyl (-CH2-N-methylpiperazine) substituent instead of direct attachment to the phenyl ring. Molecular weight is 220.31 g/mol, with a melting point of 96–98°C .

- Impact : The methylene spacer may enhance conformational flexibility, influencing binding affinity in biological targets.

Functional Group Variations

- 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS: 215309-01-6): Replaces the hydroxymethyl group with a carboxylic acid (-COOH). Molecular weight is 220.26 g/mol, with a higher melting point (187–190°C) due to increased polarity .

Physicochemical Properties

Métodos De Preparación

Synthetic Route

The key intermediate, 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, is typically synthesized by reacting 3-fluorobenzaldehyde with 4-methylpiperazine under controlled conditions. The reaction is conducted in polar solvents like ethanol or methanol, sometimes with catalytic assistance, and involves heating to promote complete conversion.

| Parameter | Details |

|---|---|

| Starting materials | 3-Fluorobenzaldehyde, 4-methylpiperazine |

| Solvent | Ethanol, methanol |

| Catalyst (optional) | Acidic or basic catalysts (varies) |

| Temperature | Elevated temperatures (typically reflux) |

| Reaction time | Several hours (depending on scale) |

| Purification methods | Recrystallization, chromatography |

This intermediate is crucial as it bears the aldehyde group required for further reduction to the alcohol.

Reduction of Aldehyde to (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol

Reduction Agents and Conditions

The aldehyde group is reduced to the corresponding benzyl alcohol using hydride reagents. Two common reducing agents are:

- Sodium borohydride (NaBH4): Mild reducing agent, often used in protic solvents like methanol or ethanol at room temperature.

- Lithium aluminium hydride (LiAlH4): Stronger reducing agent, used in aprotic solvents such as tetrahydrofuran (THF) under inert atmosphere at ambient temperature.

Reported Two-Step Reduction Process

A detailed two-step reduction process from literature involves:

| Step | Reagent | Solvent | Time | Temperature | Atmosphere |

|---|---|---|---|---|---|

| 1 | Sodium tris(acetoxy)borohydride | Dichloromethane | 1.5 h | 20 °C | Ambient |

| 2 | Lithium aluminium tetrahydride | Tetrahydrofuran | 1.5 h | 20 °C | Inert (N2 or Ar) |

This method ensures selective reduction and high purity of the final alcohol product.

Reaction Mechanism

- The hydride ion from the reducing agent attacks the electrophilic carbonyl carbon of the aldehyde.

- This leads to the formation of an alkoxide intermediate.

- Upon aqueous work-up, the alkoxide is protonated to yield the primary alcohol.

Industrial Scale Synthesis Considerations

Industrial production adapts laboratory methods with scale-up optimizations:

- Use of automated reactors and continuous flow systems for precise control.

- Employment of industrial-grade solvents and catalysts.

- Optimization of reaction parameters for maximum yield and minimal impurities.

- Purification by recrystallization or chromatographic techniques to ensure product purity.

For example, the synthesis of related compounds such as 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid involves similar controlled conditions and purification processes.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Notes |

|---|---|---|

| Aldehyde formation | 3-Fluorobenzaldehyde + 4-methylpiperazine in ethanol/methanol, heat | Nucleophilic substitution or coupling |

| Aldehyde reduction (Step 1) | Sodium tris(acetoxy)borohydride in dichloromethane, 20 °C, 1.5 h | Mild reduction step |

| Aldehyde reduction (Step 2) | Lithium aluminium hydride in THF, inert atmosphere, 20 °C, 1.5 h | Stronger reduction for complete conversion |

| Purification | Recrystallization, chromatography | Ensures high purity |

Q & A

Q. What in silico tools predict the compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.